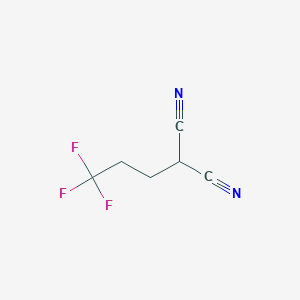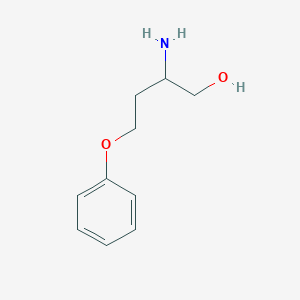
2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C23H29N5O2 and a molecular weight of 407.51 g/mol . This compound is known for its white-to-off-white solid form and is used as an intermediate in the synthesis of itraconazole, an antifungal medication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 1-isopropyl-3-(4-piperazinyl)benzene in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Applications De Recherche Scientifique
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Used in the development of antifungal medications such as itraconazole.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In the case of itraconazole, the compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Itraconazole: A triazole antifungal medication that shares a similar structure and mechanism of action.
Fluconazole: Another triazole antifungal with a similar mechanism but different structural features.
Ketoconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is unique due to its specific structural features, which contribute to its effectiveness as an intermediate in the synthesis of itraconazole. Its ability to inhibit lanosterol 14α-demethylase makes it a valuable compound in antifungal research and development .
Propriétés
Formule moléculaire |
C22H27N5O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O2/c1-17(2)27-22(28)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(29-3)11-9-19/h4-11,16-17H,12-15H2,1-3H3 |
Clé InChI |
IKRAGENFWVPBBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8411957.png)

![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)






![2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one](/img/structure/B8412035.png)



![2-[(4-Methoxybenzyl)oxy]-2-methylpropan-1-ol](/img/structure/B8412058.png)
